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Compound of Interest

Compound Name: 2',5,6',7-Tetraacetoxyflavanone

Cat. No.: B15587614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2',5,6',7-Tetraacetoxyflavanone, a

derivative of the naturally occurring flavanone, 2',5,6',7-Tetrahydroxyflavanone. Due to the

limited availability of specific data on the tetraacetoxy form, this document focuses on the well-

documented properties and biological activities of its parent compound, which has been

isolated from plants such as Scutellaria baicalensis. This guide includes its chemical identifiers,

structure, and a proposed synthetic route. Furthermore, it delves into the antioxidant and anti-

inflammatory properties of the parent compound, presenting available quantitative data and

detailed experimental protocols for relevant biological assays. To facilitate a deeper

understanding, this guide incorporates diagrams of key signaling pathways and experimental

workflows.

Compound Identification and Structure
1.1. 2',5,6',7-Tetraacetoxyflavanone

CAS Number: 80604-17-7[1]

Molecular Formula: C₂₃H₂₀O₁₀

Molecular Weight: 456.4 g/mol
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1.2. Chemical Structure

The structure of 2',5,6',7-Tetraacetoxyflavanone is derived from its parent flavanone by the

acetylation of the four hydroxyl groups.

Image of the chemical structure of 2',5,6',7-Tetraacetoxyflavanone would be placed here.

1.3. Parent Compound: 2',5,6',7-Tetrahydroxyflavanone

CAS Number: 80604-16-6[2][3]

Molecular Formula: C₁₅H₁₂O₆[2][3]

Molecular Weight: 288.3 g/mol [2]

IUPAC Name: 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one[2][3]

Natural Sources: Isolated from the roots of Scutellaria baicalensis Georgi.[2][3]

Physicochemical Properties (Parent Compound)
Quantitative data for 2',5,6',7-Tetraacetoxyflavanone is not readily available. The following

table summarizes the computed physicochemical properties of the parent compound, 2',5,6',7-

Tetrahydroxyflavanone.
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Property Value Source

Molecular Weight 288.25 g/mol PubChem

XLogP3 2.2 PubChem

Hydrogen Bond Donor Count 4 PubChem

Hydrogen Bond Acceptor

Count
6 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 288.063388 g/mol PubChem

Topological Polar Surface Area 117 Å² PubChem

Heavy Atom Count 21 PubChem

Biological Activities (Parent Compound and Related
Flavonoids)
Direct biological activity studies on 2',5,6',7-Tetraacetoxyflavanone are scarce in publicly

available literature. However, its parent compound, 2',5,6',7-Tetrahydroxyflavanone, and other

flavonoids from Scutellaria baicalensis are known to possess significant antioxidant and anti-

inflammatory properties.

3.1. Antioxidant Activity

Flavonoids from Scutellaria baicalensis have demonstrated potent free radical scavenging

capabilities.[4][5] The antioxidant activity is often attributed to the presence of hydroxyl groups,

particularly the o-dihydroxy arrangement, which can effectively donate a hydrogen atom to

neutralize free radicals.[4]
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Compound Assay Results Reference

Baicalein
DPPH Radical

Scavenging

Dose-dependent

scavenging activity
[4]

Baicalin
DPPH Radical

Scavenging

Dose-dependent

scavenging activity
[4]

Baicalein
Hydroxyl Radical

Scavenging

Dose-dependent

scavenging activity
[4]

Baicalin
Hydroxyl Radical

Scavenging

Dose-dependent

scavenging activity
[4]

Baicalein

Lipid Peroxidation

Inhibition (Fe²⁺-

ascorbic acid induced)

Effective inhibition at

10 µmol/L
[4]

Baicalin

Lipid Peroxidation

Inhibition (Fe²⁺-

ascorbic acid induced)

Effective inhibition at

10 µmol/L
[4]

3.2. Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating various signaling

pathways, including the NF-κB and MAPK pathways.[6][7][8] This modulation leads to a

reduction in the production of pro-inflammatory mediators such as nitric oxide (NO),

prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[6][9]
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Compound Model Key Findings Reference

Wogonin
Carrageenan-induced

rat paw edema

82.9% inhibition of

edema
[10]

Oroxylin A
Lipid Peroxidation

Inhibition

Most potent inhibitor

among tested

flavonoids

[10]

Wogonin
Nitric Oxide (NO)

Inhibition

Superior inhibition

compared to other

tested flavonoids

[10]

Proposed Synthesis of 2',5,6',7-
Tetraacetoxyflavanone
A plausible synthetic route for 2',5,6',7-Tetraacetoxyflavanone would involve the synthesis of

the flavanone core followed by acetylation.

4.1. Step 1: Synthesis of 2',5,6',7-Tetrahydroxyflavanone

This can be achieved via a Claisen-Schmidt condensation to form a chalcone, followed by

cyclization.

Starting Materials: A suitably protected 2-hydroxyacetophenone derivative and a protected

2,6-dihydroxybenzaldehyde.

Reaction Steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting materials are protected,

for example, as methoxymethyl (MOM) ethers.

Claisen-Schmidt Condensation: The protected acetophenone and benzaldehyde are

reacted in the presence of a base (e.g., KOH in ethanol) to form the corresponding

chalcone.

Cyclization: The chalcone is treated with an acid (e.g., HCl in methanol) to remove the

protecting groups and induce cyclization to the flavanone. Subsequent treatment with a
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weak base like sodium acetate can facilitate the final ring closure.

Purification: The resulting 2',5,6',7-Tetrahydroxyflavanone is purified by column

chromatography.

4.2. Step 2: Acetylation of 2',5,6',7-Tetrahydroxyflavanone

Reagents: Acetic anhydride and a catalyst such as pyridine or a catalytic amount of sulfuric

acid.

Procedure: 2',5,6',7-Tetrahydroxyflavanone is dissolved in a suitable solvent (e.g., pyridine)

and treated with an excess of acetic anhydride. The reaction is typically stirred at room

temperature until completion.

Workup and Purification: The reaction mixture is quenched with water, and the product is

extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The

crude 2',5,6',7-Tetraacetoxyflavanone is then purified, for instance, by recrystallization or

column chromatography.

Experimental Protocols
5.1. DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Preparation of Reagents:

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or

DMSO).

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1

mM).

Assay Procedure:

In a 96-well plate, add a specific volume of the test compound solution at various

concentrations.
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Add the DPPH solution to each well to initiate the reaction.

Include a control group with the solvent and DPPH solution, and a blank with the solvent

only.

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

Data Analysis:

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a

microplate reader.

The percentage of radical scavenging activity is calculated using the formula: %

Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH

radicals) is determined from a dose-response curve.

5.2. Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition

of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Cell Culture and Treatment:

Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well

plate until they reach the desired confluence.

Pre-treat the cells with various concentrations of the test compound for a specific duration

(e.g., 1 hour).

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with

the test compound for a further period (e.g., 24 hours).

Measurement of Nitrite:

Collect the cell culture supernatant.
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Nitrite concentration, a stable product of NO, is measured using the Griess reagent

system.

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide

and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

Incubate at room temperature for a short period (e.g., 10 minutes).

Data Analysis:

Measure the absorbance at a specific wavelength (e.g., 540 nm).

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Determine the IC₅₀ value for NO inhibition.

Cell Viability Assay:

A concurrent cell viability assay (e.g., MTT or MTS assay) should be performed to ensure

that the observed NO inhibition is not due to cytotoxicity.

Visualizations
6.1. Signaling Pathway
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Click to download full resolution via product page

Caption: NF-κB signaling pathway in inflammation and its inhibition by flavonoids.

6.2. Experimental Workflow
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Caption: Workflow for the DPPH radical scavenging assay.

6.3. Synthesis Workflow

Step 1: Chalcone Synthesis Step 2: Flavanone Formation Step 3: Acetylation
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Caption: Proposed synthetic workflow for 2',5,6',7-Tetraacetoxyflavanone.

Conclusion
2',5,6',7-Tetraacetoxyflavanone is a synthetic derivative of a naturally occurring flavanone.

While direct biological data for this compound is limited, the known antioxidant and anti-

inflammatory activities of its parent compound, 2',5,6',7-Tetrahydroxyflavanone, suggest that it

may be a valuable subject for further investigation in drug discovery and development. The

provided experimental protocols and proposed synthetic route offer a foundation for future

research into the pharmacological potential of this and related flavanones. Further studies are

warranted to elucidate the specific biological profile of the tetra-acetylated form and to

understand how acetylation influences the activity of the parent molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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